molecular formula C17H23N3O3 B2856671 N-{[1-(morpholin-4-yl)cyclobutyl]methyl}-N'-phenylethanediamide CAS No. 2380187-09-5

N-{[1-(morpholin-4-yl)cyclobutyl]methyl}-N'-phenylethanediamide

Cat. No.: B2856671
CAS No.: 2380187-09-5
M. Wt: 317.389
InChI Key: FODQDBGHSFPUKP-UHFFFAOYSA-N
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Description

N-{[1-(morpholin-4-yl)cyclobutyl]methyl}-N’-phenylethanediamide is a complex organic compound that features a morpholine ring, a cyclobutyl group, and a phenylethanediamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[1-(morpholin-4-yl)cyclobutyl]methyl}-N’-phenylethanediamide typically involves multiple steps, starting with the preparation of the cyclobutyl and morpholine intermediates. One common method involves the reaction of cyclobutyl bromide with morpholine to form the morpholin-4-ylcyclobutyl intermediate. This intermediate is then reacted with phenylethanediamide under specific conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, controlled temperatures, and specific catalysts to facilitate the reactions. The purification process often involves recrystallization or chromatography techniques to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

N-{[1-(morpholin-4-yl)cyclobutyl]methyl}-N’-phenylethanediamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous or alcoholic solutions.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-{[1-(morpholin-4-yl)cyclobutyl]methyl}-N’-phenylethanediamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-{[1-(morpholin-4-yl)cyclobutyl]methyl}-N’-phenylethanediamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-{[1-(morpholin-4-yl)cyclobutyl]methyl}-4-phenylbutanamide
  • N-[(1-Morpholin-4-ylcyclobutyl)methyl]-4-phenylbutanamide

Uniqueness

N-{[1-(morpholin-4-yl)cyclobutyl]methyl}-N’-phenylethanediamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

N-[(1-morpholin-4-ylcyclobutyl)methyl]-N'-phenyloxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N3O3/c21-15(16(22)19-14-5-2-1-3-6-14)18-13-17(7-4-8-17)20-9-11-23-12-10-20/h1-3,5-6H,4,7-13H2,(H,18,21)(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FODQDBGHSFPUKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)(CNC(=O)C(=O)NC2=CC=CC=C2)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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